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Compound of Interest

Compound Name: 2,4,6-Trichloro-5-methylpyrimidine

Cat. No.: B154744 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2,4,6-Trichloro-5-methylpyrimidine is a highly reactive heterocyclic compound that serves as

a crucial building block in the synthesis of a wide array of functional molecules. Its trifunctional

nature, arising from the three reactive chlorine atoms on the pyrimidine ring, allows for

sequential and regioselective nucleophilic substitution reactions. This property makes it a

valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional

dyes. The presence of the methyl group at the 5-position can also influence the steric and

electronic properties of the final products, offering a handle for fine-tuning molecular

interactions with biological targets.[1]

This technical guide provides a comprehensive overview of 2,4,6-trichloro-5-
methylpyrimidine, including its physicochemical properties, detailed synthesis protocols, and

its application in the synthesis of bioactive molecules, with a particular focus on its role in drug

discovery.

Physicochemical Properties
A summary of the key physicochemical properties of 2,4,6-trichloro-5-methylpyrimidine is

presented in the table below, providing essential data for its handling, characterization, and use

in chemical reactions.
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Property Value Reference

CAS Number 1780-36-5 ChemShuttle

Molecular Formula C₅H₃Cl₃N₂ ChemShuttle

Molecular Weight 197.45 g/mol ChemShuttle

Appearance White crystalline solid ChemShuttle

Melting Point 68-71 °C ChemShuttle

Solubility

Limited solubility in water,

soluble in polar organic

solvents like DMSO.

ChemShuttle

Storage

Store in a tightly sealed

container at room temperature,

away from moisture and light.

ChemShuttle

Synthesis of 2,4,6-Trichloro-5-methylpyrimidine
The primary synthetic route to 2,4,6-trichloro-5-methylpyrimidine involves the chlorination of

a 5-methylbarbituric acid derivative. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 1-
Methylpyrimidine-2,4,6(1H,3H,5H)-trione
This protocol describes the synthesis of 2,4,6-trichloro-5-methylpyrimidine from 1-

methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid).

Materials:

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

Phosphorus oxychloride (POCl₃)

N,N-dimethylaniline

Dichloromethane (CH₂Cl₂)
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Water

Ice

Procedure:

In a flask equipped with a reflux condenser and a dropping funnel, add phosphorus

oxychloride.

Slowly add N,N-dimethylaniline to the phosphorus oxychloride with cooling and stirring.

Add 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione portion-wise to the mixture. An exothermic

reaction will occur.

Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas

ceases.

After cooling, carefully pour the reaction mixture into ice-water.

Extract the aqueous mixture with dichloromethane.

Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium

sulfate), and filter.

Remove the solvent under reduced pressure to obtain the crude product.

The crude 2,4,6-trichloro-5-methylpyrimidine can be further purified by recrystallization or

distillation under reduced pressure.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

2,4,6-Trichloro-5-methylpyrimidine

Chlorination

POCl3 / N,N-dimethylaniline

Click to download full resolution via product page
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Caption: Synthesis of 2,4,6-Trichloro-5-methylpyrimidine.

Reactivity and Applications as a Chemical
Intermediate
The three chlorine atoms on the pyrimidine ring of 2,4,6-trichloro-5-methylpyrimidine exhibit

different reactivities towards nucleophiles, allowing for controlled, stepwise substitutions. The

chlorine atoms at the 2- and 6-positions are generally more reactive than the one at the 4-

position. This differential reactivity is key to its utility as a scaffold for building complex

molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions
2,4,6-Trichloro-5-methylpyrimidine readily undergoes nucleophilic aromatic substitution

reactions with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions

are fundamental to its application in drug discovery and materials science.

The general workflow for a nucleophilic substitution reaction is depicted in the following

diagram.

2,4,6-Trichloro-5-methylpyrimidine

Substituted Pyrimidine

SNAr

Nucleophile (e.g., R-NH2, R-OH, R-SH)

Click to download full resolution via product page

Caption: General Nucleophilic Substitution Workflow.

Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class

of anticancer drugs. The ability to introduce various substituents onto the pyrimidine ring allows

for the optimization of binding to the ATP pocket of kinases. While many examples in the

literature utilize the non-methylated 2,4,6-trichloropyrimidine, the principles are directly

applicable to the 5-methyl analog.
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For instance, 2,4,6-trichloropyrimidine is a starting material for the synthesis of Aurora kinase

inhibitors.[2] These inhibitors play a role in regulating mitosis, and their dysregulation is

implicated in cancer. A general synthetic strategy involves the sequential substitution of the

chlorine atoms with different amine nucleophiles.

The signaling pathway affected by such inhibitors can be visualized as follows.

Cell Proliferation Pathway

Growth Factor Receptor Tyrosine Kinase
Binds

Aurora Kinase
Activates

Downstream Effectors
Phosphorylates

Cell Cycle Progression
Promotes

Pyrimidine-based Inhibitor

Inhibits

Click to download full resolution via product page

Caption: Inhibition of Aurora Kinase Signaling Pathway.

Experimental Protocol: General Procedure for
Nucleophilic Substitution with an Amine
This protocol provides a general method for the monosubstitution of 2,4,6-trichloro-5-
methylpyrimidine with an amine nucleophile.

Materials:

2,4,6-Trichloro-5-methylpyrimidine

Amine (e.g., aniline, benzylamine)

Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol)

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

Procedure:
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Dissolve 2,4,6-trichloro-5-methylpyrimidine in the anhydrous solvent in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Add the amine (1 equivalent) to the solution.

Add the base (1-1.2 equivalents) to the reaction mixture.

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, remove the solvent under reduced pressure.

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the organic layer and purify the product by column chromatography on silica

gel.

Conclusion
2,4,6-Trichloro-5-methylpyrimidine is a highly versatile and valuable chemical intermediate.

Its trifunctional reactivity allows for the construction of complex molecular architectures through

controlled, sequential nucleophilic substitutions. This feature has been exploited in the

synthesis of various compounds, particularly in the field of medicinal chemistry for the

development of kinase inhibitors and other therapeutic agents. The detailed protocols and

reactivity patterns described in this guide are intended to facilitate its use by researchers and

professionals in their synthetic endeavors, ultimately contributing to the advancement of

chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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